5-Decanone, 2-methyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54410-89-8 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-methyldecan-5-one |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-11(12)9-8-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
CDCHBGBDDXRJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Decanone, 2 Methyl and Analogous Branched Decanones
De Novo Synthesis Pathways
De novo synthesis provides versatile routes to 5-decanone, 2-methyl- and related structures by forming key carbon-carbon bonds.
Grignard and Organolithium Reagent Additions to Carboxylic Acid Derivatives
A primary method for ketone synthesis involves the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to carboxylic acid derivatives.
Grignard Reagent Addition to Nitriles: A classic approach to synthesizing ketones is the reaction of a Grignard reagent with a nitrile. masterorganicchemistry.com For the synthesis of 5-decanone, 2-methyl-, this would involve the reaction of isobutylmagnesium bromide with valeronitrile. The Grignard reagent adds to the carbon of the nitrile, forming an intermediate imine, which is then hydrolyzed with aqueous acid to yield the desired ketone. masterorganicchemistry.com
Organolithium Reagent Addition to Carboxylic Acids: Organolithium reagents are potent nucleophiles capable of reacting with carboxylic acids to form ketones. wikipedia.orgaklectures.com This reaction typically requires two equivalents of the organolithium reagent. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianion intermediate. chemistrysteps.commasterorganicchemistry.com Subsequent workup with aqueous acid furnishes the ketone. chemistrysteps.commasterorganicchemistry.com For example, the reaction of valeric acid with two equivalents of isobutyllithium (B1630937) would produce 5-decanone, 2-methyl-. A significant advantage of this method is its ability to utilize carboxylic acids directly, which are often readily available starting materials. researchgate.net
| Reagent 1 | Reagent 2 | Product | Reference |
| Isobutylmagnesium bromide | Valeronitrile | 5-Decanone, 2-methyl- | masterorganicchemistry.com |
| Isobutyllithium (2 equiv.) | Valeric acid | 5-Decanone, 2-methyl- | wikipedia.orgaklectures.com |
| n-Butyllithium (2 equiv.) | Isovaleric acid | 6-Methyl-3-heptanone | wikipedia.orgaklectures.com |
Alkylation Strategies for Alpha-Substituted Ketones
The formation of enolates from ketones provides a powerful platform for the synthesis of more complex, branched structures through alkylation at the α-carbon. masterorganicchemistry.com
Enolate Alkylation: The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. nih.gov To synthesize 5-decanone, 2-methyl-, one could start with a simpler ketone, such as 2-pentanone. Treatment of 2-pentanone with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially form the kinetic enolate at the less substituted α-position. youtube.comyoutube.com This enolate can then be reacted with an alkylating agent, such as isobutyl bromide, to introduce the isobutyl group and form the target ketone. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation. youtube.comyoutube.com Using a smaller base at room temperature would favor the formation of the more stable, thermodynamic enolate. youtube.com
| Ketone | Base | Alkylating Agent | Product | Reference |
| 2-Pentanone | Lithium diisopropylamide (LDA) | Isobutyl bromide | 5-Decanone, 2-methyl- | youtube.comyoutube.com |
| 3-Heptanone | Sodium hydride | Methyl iodide | 4-Methyl-3-heptanone | youtube.com |
Metal-Catalyzed Carbonylations and Cross-Coupling Reactions
Modern synthetic methods often employ transition metal catalysts to facilitate the formation of carbonyl compounds.
Palladium-Catalyzed Carbonylative Cross-Coupling: Palladium-catalyzed reactions are highly effective for constructing ketones. acs.org A three-component coupling involving an organoboron compound (Suzuki coupling) or an organotin compound (Stille coupling), an organic halide, and carbon monoxide can rapidly generate unsymmetrical ketones. acs.org For instance, the palladium-catalyzed reaction of an isobutylboronic acid with pentanoyl chloride in the presence of carbon monoxide could yield 5-decanone, 2-methyl-. These reactions are valued for their high efficiency and functional group tolerance. nih.gov
Oxidative Carbonylation: Another approach is the palladium-catalyzed oxidative carbonylation of aryl or alkyl boronic acids with carbon monoxide. liv.ac.uk While often used for symmetrical ketones, modifications can allow for the synthesis of unsymmetrical structures.
Transformation of Precursor Molecules
The synthesis of 5-decanone, 2-methyl- can also be accomplished by modifying precursor molecules that already contain the necessary carbon skeleton.
Oxidation of Secondary Alcohols to 5-Decanone, 2-methyl-
The oxidation of secondary alcohols is a direct and widely used method for the preparation of ketones. libretexts.org
Chromium-Based Reagents: A variety of oxidizing agents can be employed for this transformation. chemistryviews.org Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a common and effective reagent for oxidizing secondary alcohols to ketones. libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that also efficiently converts secondary alcohols to ketones. libretexts.org Thus, the oxidation of 2-methyl-5-decanol would directly yield 5-decanone, 2-methyl-.
Non-Chromium-Based Reagents: Due to the toxicity of chromium compounds, greener alternatives have been developed. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane oxidation are effective methods for this transformation under mild conditions. jove.com
| Precursor Alcohol | Oxidizing Agent | Product | Reference |
| 2-Methyl-5-decanol | Chromic acid (Jones reagent) | 5-Decanone, 2-methyl- | libretexts.org |
| 2-Methyl-5-decanol | Pyridinium chlorochromate (PCC) | 5-Decanone, 2-methyl- | libretexts.org |
| 2-Methyl-5-decanol | Dess-Martin periodinane | 5-Decanone, 2-methyl- | chemistryviews.org |
Wacker-Type Oxidations for Terminal Alkene to Methyl Ketone Conversion
The Wacker oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones. libretexts.orgalfa-chemistry.com
Wacker-Tsuji Oxidation: The classic Wacker-Tsuji oxidation employs a palladium(II) catalyst, typically PdCl₂, and a co-oxidant like copper(II) chloride (CuCl₂), with oxygen as the terminal oxidant. alfa-chemistry.com This reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the double bond, resulting in a methyl ketone. alfa-chemistry.com To synthesize 5-decanone, 2-methyl- via this route, a terminal alkene such as 2-methyl-1-nonene (B1345651) would be the required precursor. However, the Wacker oxidation is most efficient for the synthesis of methyl ketones from terminal alkenes, and its application to produce ketones with larger alkyl groups on both sides of the carbonyl can be less straightforward. researchgate.net More recent developments have focused on alternative co-oxidants to copper salts to create milder and more environmentally friendly conditions. nih.gov
| Alkene Precursor | Catalyst System | Product | Reference |
| 1-Decene | PdCl₂/CuCl₂/O₂ | 2-Decanone (B165314) | alfa-chemistry.comresearchgate.net |
| 2-Methyl-1-propene | PdCl₂/CuCl₂/O₂ | Acetone | alfa-chemistry.comresearchgate.net |
Rearrangement Reactions Leading to Branched Ketone Scaffolds
Rearrangement reactions are a powerful class of transformations in organic synthesis that allow for the construction of complex carbon skeletons from simpler precursors. These reactions often involve the migration of a group from one atom to another within the same molecule, leading to a structural isomer of the starting material. For the synthesis of branched ketones like 2-methyl-5-decanone, several rearrangement strategies can be envisioned.
One of the most classic and relevant reactions is the Pinacol rearrangement , which involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone or aldehyde. libretexts.org By carefully selecting the starting diol, this reaction can be guided to produce a desired branched ketone scaffold. For instance, the rearrangement of a vicinal diol where one of the hydroxyl-bearing carbons is quaternary and the other is tertiary could lead to the desired branched structure. The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, followed by the migration of an alkyl group to the positively charged carbon. msu.edu
The Baeyer-Villiger oxidation is another key rearrangement reaction, which converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids or hydrogen peroxide. libretexts.orgwiley-vch.de While this reaction typically breaks down a ketone, its principles can be applied in a retro-synthetic sense to identify potential precursors. Furthermore, variations and related rearrangements can be used to construct ketone frameworks.
Other rearrangement reactions that can lead to ketone scaffolds include the Wolff rearrangement of α-diazoketones and the Beckmann rearrangement of oximes, which transforms them into amides. msu.edubyjus.com The latter can be particularly useful as the resulting amide can be hydrolyzed to a carboxylic acid and an amine, with the ketone precursor being the starting oxime.
| Rearrangement Reaction | Starting Material | Product Type | Key Features |
| Pinacol Rearrangement | 1,2-Diol | Ketone or Aldehyde | Acid-catalyzed, involves a carbocation intermediate and a 1,2-alkyl or aryl shift. libretexts.org |
| Baeyer-Villiger Oxidation | Ketone | Ester or Lactone | Involves insertion of an oxygen atom adjacent to the carbonyl group. wiley-vch.de |
| Wolff Rearrangement | α-Diazoketone | Ketene | Can be followed by hydration to form a carboxylic acid, a homolog of the starting material. msu.edu |
| Beckmann Rearrangement | Oxime | Amide | Acid-catalyzed rearrangement of an oxime to an N-substituted amide. byjus.com |
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a cornerstone of modern organic chemistry. For branched ketones, the presence of stereocenters, particularly adjacent to the carbonyl group, can have a significant impact on their biological activity and physical properties.
Asymmetric Synthesis of Chiral Centers Adjacent to the Carbonyl Group
Creating a chiral center alpha (α) to a carbonyl group is a common challenge in organic synthesis. Several powerful methods have been developed to achieve this with high enantioselectivity.
One approach is the asymmetric alkylation of ketone enolates . This can be achieved by using a chiral base to deprotonate the ketone, creating a chiral enolate which then reacts with an alkyl halide. nih.gov Alternatively, a chiral auxiliary can be attached to the ketone to form a chiral imine or hydrazone. Deprotonation followed by alkylation occurs diastereoselectively, and subsequent removal of the auxiliary yields the enantiomerically enriched α-alkylated ketone. acs.org
Another powerful strategy is the use of organocatalysis . Chiral amines can catalyze the asymmetric α-alkylation of ketones with various electrophiles. nih.gov For example, a chiral primary amine can react with the ketone to form an enamine intermediate, which then attacks an electrophile from a specific face, leading to high enantioselectivity.
Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also been successfully employed to transform racemic α-bromo ketones into chiral α-azido and subsequently α-amino ketones with high enantioselectivity. acs.org
| Asymmetric Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |
| Asymmetric Alkylation | Chiral Zinc Enamide/CuBr·SMe₂ | Cyclohexanone imine | α-alkylated ketone | 89.6% |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Racemic α-bromo ketone | Chiral α-azido ketone | up to 95% |
| Organocatalysis | Chiral Phosphoric Acid | Acyclic ketone | α-alkylated ketone | up to 99% |
Diastereoselective Control in Multi-Step Synthesis
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) becomes crucial. In the synthesis of complex branched decanone analogs, this can be achieved through various strategies.
Substrate-controlled synthesis relies on the existing stereochemistry in the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, the reduction of a ketone containing a nearby chiral center may proceed with high diastereoselectivity due to steric hindrance, leading to the preferential formation of one diastereomer of the resulting alcohol.
Reagent-controlled synthesis , on the other hand, uses a chiral reagent or catalyst to override the influence of any existing stereocenters in the substrate. This is particularly useful when the desired diastereomer is not the one favored by substrate control.
Radical-mediated reactions have also been developed for the diastereoselective synthesis of complex ketones. For example, a directing-group-free regioselective 1,5-hydrogen transfer followed by a Csp2–H functionalization has been shown to produce elaborated fused ketones with excellent stereoselectivity. nih.govthieme.de
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental impact. georgiasouthern.edunih.gov
Application of Baeyer-Villiger Monooxygenases and Other Enzymes in Ketone Transformations
Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation, the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group. acs.orgrsc.org These enzymes are flavin-dependent and use molecular oxygen and a cofactor such as NADPH to perform the oxidation of ketones to esters and lactones. acs.orgacs.org
BVMOs are particularly valuable for their high enantioselectivity. They can be used in the kinetic resolution of racemic ketones, where one enantiomer is selectively oxidized to the ester, leaving the other enantiomer of the ketone unreacted and in high enantiomeric excess. uni-greifswald.de This is a powerful method for producing chiral ketones that can serve as building blocks for more complex molecules. The regioselectivity of BVMOs is influenced by both electronic and steric effects of the substrate within the enzyme's active site. acs.org
Beyond BVMOs, other enzymes are also employed in ketone transformations. Ketoreductases (KREDs) or alcohol dehydrogenases can catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, which are valuable synthetic intermediates. taylorfrancis.comnih.gov This process is often highly enantioselective, providing access to optically pure alcohols that can be subsequently oxidized to the corresponding chiral ketones if desired. wikipedia.org
Transaminases offer a route for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov By using an amino donor, these enzymes can convert a ketone into a chiral amine with high enantiomeric excess.
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |
| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation | Ketone | Ester/Lactone | High enantioselectivity in kinetic resolutions. uni-greifswald.dersc.org |
| Ketoreductases (KREDs) | Reduction | Ketone | Chiral Alcohol | Access to enantiopure secondary alcohols. nih.govnih.gov |
| Transaminases (TAs) | Amination | Ketone | Chiral Amine | Asymmetric synthesis of primary amines. nih.gov |
| Thiamine Diphosphate-dependent Lyases (ThDP-lyases) | Carboligation | Aldehydes | α-Hydroxy Ketone | Formation of C-C bonds with high enantioselectivity. acs.org |
Chemical Reactivity and Derivatization Studies of 5 Decanone, 2 Methyl
Reactions at the Carbonyl Functionality
The polarized nature of the carbon-oxygen double bond in 5-Decanone, 2-methyl-, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. This polarity is the basis for a variety of nucleophilic addition reactions.
Nucleophilic addition is a fundamental reaction class for ketones. pearson.comlibretexts.org The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. libretexts.org
Cyanohydrin Formation
The reaction of 5-Decanone, 2-methyl- with hydrogen cyanide (HCN), typically generated in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and a weak acid, results in the formation of a cyanohydrin. chemistrysteps.comchemguide.co.uk This reaction involves the nucleophilic attack of the cyanide ion (-CN) on the electrophilic carbonyl carbon. chemistrysteps.comorgoreview.com The resulting alkoxide intermediate is subsequently protonated to yield the hydroxynitrile product. chemguide.co.uk
The general reactivity for cyanohydrin formation follows the trend: formaldehyde (B43269) > other aldehydes > unhindered ketones > hindered ketones. orgoreview.com Ketones that are sterically hindered by large alkyl groups react more slowly and may give poor yields of the corresponding cyanohydrin. orgoreview.com In the case of 5-Decanone, 2-methyl-, the carbonyl group is flanked by a butyl group and an isobutyl group, which present moderate steric hindrance, influencing the reaction rate and equilibrium.
Table 1: Cyanohydrin Formation from 5-Decanone, 2-methyl-
| Reactant | Reagents | Product |
| 5-Decanone, 2-methyl- | HCN, NaCN (catalytic) | 5-cyano-2-methyl-5-decanol |
Reaction is typically performed under slightly basic or neutral pH conditions to ensure the presence of the nucleophilic cyanide ion. chemistrysteps.com
Imine Formation
Imines, also known as Schiff bases, are formed through the reaction of an aldehyde or ketone with a primary amine (R-NH₂). masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org
The reaction is generally catalyzed by acid and is reversible. libretexts.orglibretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, but not so acidic that it protonates the reactant amine, rendering it non-nucleophilic. libretexts.org The optimal pH is typically around 4-5. libretexts.org Various dehydrating agents, such as trimethyl orthoformate or titanium (IV) isopropoxide, can be employed to drive the equilibrium towards the imine product. researchgate.net
Table 2: Imine Formation from 5-Decanone, 2-methyl-
| Reactant | Reagents | Product |
| 5-Decanone, 2-methyl- | Primary Amine (R-NH₂), Acid Catalyst | N-substituted imine of 5-Decanone, 2-methyl- |
The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This oxidation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgsigmaaldrich.com
The mechanism involves the nucleophilic addition of the peroxyacid to the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgthieme-connect.de This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous departure of a carboxylate leaving group. thieme-connect.de
A key aspect of this reaction is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory ability is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In 5-Decanone, 2-methyl-, the carbonyl group is attached to a butyl group and an isobutyl group. Both are primary alkyl groups. In such cases where migratory aptitudes are similar, a mixture of the two possible ester products may be formed.
Table 3: Potential Products of Baeyer-Villiger Oxidation of 5-Decanone, 2-methyl-
| Migrating Group | Product Name |
| Isobutyl group | Butyl 3-methylbutanoate |
| Butyl group | Isobutyl pentanoate |
The carbonyl group of 5-Decanone, 2-methyl- can be readily reduced to a secondary alcohol, 2-methyl-5-decanol. This transformation can be accomplished through several methods.
Catalytic Hydrogenation
This method involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Commonly used catalysts include finely divided metals like platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.org The reaction involves the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the addition of hydrogen atoms across the C=O double bond. libretexts.org This process is a reduction, converting the ketone to the corresponding secondary alcohol. vulcanchem.com
Hydride Reductions
Complex metal hydrides are common reagents for the reduction of ketones. saskoer.ca Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reagents for this purpose. saskoer.casmolecule.com These reagents act as a source of hydride ions (H⁻), which function as nucleophiles, attacking the electrophilic carbonyl carbon. A subsequent workup with a proton source (like water or dilute acid) protonates the resulting alkoxide to give the alcohol product. saskoer.ca LiAlH₄ is a much stronger reducing agent than NaBH₄.
Table 4: Reduction of 5-Decanone, 2-methyl-
| Reaction Type | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pt/Pd/Ni catalyst | 2-methyl-5-decanol |
| Hydride Reduction | 1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ workup | 2-methyl-5-decanol |
Alpha-Carbon Reactivity and Functionalization
The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-hydrogens) in 5-Decanone, 2-methyl- are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.
Ketones with α-hydrogens exist in equilibrium with their enol tautomers. foodb.ca The formation of an enolate anion through deprotonation of an α-carbon is a cornerstone of carbonyl chemistry. masterorganicchemistry.com Since 5-Decanone, 2-methyl- is an unsymmetrical ketone, it has two non-equivalent α-carbons (at the C-4 and C-6 positions) and can therefore form two different regioisomeric enolates.
Kinetic Enolate: This enolate is formed faster and results from the removal of a proton from the less sterically hindered and less substituted α-carbon (C-4). Its formation is favored by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures.
Thermodynamic Enolate: This is the more stable enolate and is formed by deprotonating the more substituted α-carbon (C-6). Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base (like sodium ethoxide) at higher temperatures.
These enolates are potent nucleophiles and can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the alpha position. libretexts.org
Table 5: Enolate Formation from 5-Decanone, 2-methyl-
| Enolate Type | Site of Deprotonation | Favorable Conditions |
| Kinetic | C-4 (less substituted) | Strong, hindered base (LDA), low temp. (-78 °C) |
| Thermodynamic | C-6 (more substituted) | Weaker base (NaOEt), higher temp. (25 °C) |
The α-hydrogens of 5-Decanone, 2-methyl- can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions, with the regioselectivity depending on the chosen conditions. pressbooks.pub
Acid-Catalyzed Halogenation
Under acidic conditions, the halogenation reaction proceeds through an enol intermediate. libretexts.org The rate-determining step is the formation of the enol. libretexts.org Since the more substituted enol is generally more stable, halogenation preferentially occurs at the more substituted α-carbon. libretexts.org For 5-Decanone, 2-methyl-, this would be the C-6 position. A key feature of acid-catalyzed halogenation is that the reaction typically stops after the addition of a single halogen atom, as the electron-withdrawing halogen deactivates the product toward further enolization. pressbooks.pub
Base-Promoted Halogenation
In the presence of a base, halogenation occurs via an enolate intermediate. pressbooks.pub The first halogenation step makes the remaining α-hydrogens on the same carbon even more acidic due to the inductive effect of the halogen, leading to rapid subsequent halogenations until all α-hydrogens at that position are replaced. pressbooks.pub The reaction tends to occur at the less hindered α-carbon (C-4 in this case), as the base attacks this position more readily. Unlike methyl ketones, 5-Decanone, 2-methyl- will not undergo the haloform reaction. masterorganicchemistry.com
Table 6: Regioselective α-Bromination of 5-Decanone, 2-methyl-
| Conditions | Intermediate | Site of Bromination | Product |
| Acidic (e.g., Br₂, CH₃COOH) | Enol | C-6 (more substituted) | 6-bromo-2-methyl-5-decanone |
| Basic (e.g., Br₂, NaOH) | Enolate | C-4 (less substituted) | 4-bromo-2-methyl-5-decanone (and polybrominated products) |
Alpha-Alkylation and Acylation Reactions
The carbon atoms adjacent to the carbonyl group (α-carbons) in 5-decanone, 2-methyl- are susceptible to substitution reactions such as alkylation and acylation. These reactions typically proceed through the formation of an enolate intermediate, which then acts as a nucleophile.
Alpha-Alkylation: The introduction of an alkyl group at the α-position of a ketone is a fundamental carbon-carbon bond-forming reaction. For an unsymmetrical ketone like 5-decanone, 2-methyl-, regioselectivity is a key consideration. The formation of the enolate can be controlled by the choice of base and reaction conditions. Less hindered bases and kinetic control conditions (low temperature, strong, bulky base) would favor deprotonation at the less substituted α-carbon (C-4), while thermodynamic control (higher temperature, smaller, weaker base) could lead to the more substituted enolate at C-6. However, the steric hindrance from the isobutyl group at C-2 might influence this selectivity.
Recent advancements in catalysis have provided methods for the selective arylation of ketones at the β-position, a position once considered difficult to functionalize directly. nih.gov While not a direct α-alkylation, this highlights the ongoing development of methods to functionalize specific C-H bonds in ketones. nih.gov
Alpha-Acylation: Similar to alkylation, acylation at the α-position introduces an acyl group, leading to the formation of β-dicarbonyl compounds. These products are valuable synthetic intermediates. The reaction involves the treatment of the ketone's enolate with an acylating agent, such as an acyl chloride or anhydride. The regioselectivity of acylation follows similar principles to alkylation.
Reactions Involving the Alkyl Chains
Beyond the immediate vicinity of the carbonyl group, the alkyl chains of 5-decanone, 2-methyl- can also undergo selective functionalization.
Selective Functionalization of Remote Alkyl Positions
Achieving selective functionalization at positions remote from the activating carbonyl group is a significant challenge in organic synthesis. However, modern catalytic methods are emerging to address this.
Remote Functionalization Strategies: One innovative approach involves the use of a nickel-catalyzed "chain walking" strategy. organic-chemistry.org This technique allows a catalyst to migrate along an alkyl chain from a distant functional group, such as an olefin, before introducing a new functional group at a specific remote position. organic-chemistry.org While this specific methodology focuses on the synthesis of silyl (B83357) enol ethers from ketones with a distal olefin, the principle of remote functionalization could potentially be adapted for 5-decanone, 2-methyl-, provided a suitable anchoring point is present on one of the alkyl chains. organic-chemistry.org
Another strategy involves the use of directing groups. For instance, palladium-catalyzed olefination of γ-C(sp³)–H bonds in ketone derivatives has been demonstrated. nih.gov This is achieved by first converting the ketone into an imino-amide, which then directs the catalyst to the γ-position of the alkyl chain. nih.gov For 5-decanone, 2-methyl-, this could potentially lead to functionalization at the C-7 or C-3 positions.
Formation of Novel Chemical Derivatives and Scaffolds
The reactivity of 5-decanone, 2-methyl- allows for its use as a building block in the synthesis of more complex molecules, including heterocyclic compounds and derivatives for analytical applications.
Synthesis of Heterocyclic Compounds Incorporating the Decanone Framework
Ketones are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. clockss.orgopenmedicinalchemistryjournal.comnih.gov The carbonyl group can react with dinucleophiles to form rings, or the enolate can participate in cyclization reactions.
For example, the reaction of a ketone with hydrazine (B178648) derivatives is a common route to pyrazoles. clockss.org In the case of 5-decanone, 2-methyl-, reaction with hydrazine would likely be followed by a subsequent cyclization step, potentially involving another functional group introduced onto the decanone framework. The synthesis of various heterocyclic systems, such as pyrimidines and oxadiazoles, often involves ketone precursors. openmedicinalchemistryjournal.com
Derivatization for Analytical Purposes (e.g., Hydrazone Formation)
The carbonyl group of 5-decanone, 2-methyl- can be readily derivatized to facilitate its detection and quantification. This is a common strategy in analytical chemistry. researchgate.nethealtheffects.org
Hydrazone Formation: One of the most common derivatization reactions for ketones is the formation of hydrazones. nih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.net This reaction involves the condensation of the ketone with a hydrazine derivative, often one containing a chromophore or fluorophore to enable spectrophotometric or fluorometric detection. researchgate.nettandfonline.com The reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. nih.gov The rate of hydrazone formation is influenced by the pH and the structure of both the ketone and the hydrazine. nih.gov For 5-decanone, 2-methyl-, the formation of a hydrazone would provide a stable derivative that is more amenable to chromatographic analysis and detection than the parent ketone. tandfonline.com
Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Analysis of 5 Decanone, 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the hydrogen and carbon atoms within the molecule.
Proton (¹H) NMR spectroscopy reveals information about the number of distinct proton environments, their neighboring protons (connectivity), and their electronic surroundings. In the structure of 5-Decanone, 2-methyl-, there are several unique proton signals. The chemical shift (δ) of each proton is influenced by its proximity to the electron-withdrawing carbonyl group (C=O) and the alkyl branching.
The protons on carbons adjacent to the carbonyl group (α-protons at C-4 and C-6) are deshielded and thus appear at a lower field (higher ppm value), typically in the range of 2.2-2.5 ppm. Protons further from the carbonyl group are more shielded and resonate at a higher field (lower ppm value). The splitting pattern (multiplicity) of each signal, governed by the n+1 rule, indicates the number of adjacent protons. For instance, a triplet indicates two neighboring protons, while a quartet indicates three.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 5-Decanone, 2-methyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-1 (2 x CH₃) | ~0.8-0.9 | Doublet (d) | 6H |
| H-2 (CH) | ~1.7-1.9 | Multiplet (m) | 1H |
| H-3 (CH₂) | ~1.4-1.6 | Multiplet (m) | 2H |
| H-4 (CH₂) | ~2.3-2.5 | Triplet (t) | 2H |
| H-6 (CH₂) | ~2.3-2.5 | Triplet (t) | 2H |
| H-7 (CH₂) | ~1.4-1.6 | Multiplet (m) | 2H |
| H-8 (CH₂) | ~1.2-1.4 | Multiplet (m) | 2H |
| H-9 (CH₂) | ~1.2-1.4 | Multiplet (m) | 2H |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument frequency.
Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. libretexts.org Given the structure of 5-Decanone, 2-methyl-, ten distinct carbon signals are expected due to molecular symmetry. The most characteristic signal in the ¹³C NMR spectrum is that of the carbonyl carbon (C-5), which is significantly deshielded and appears far downfield, typically in the range of 200-220 ppm. libretexts.org Carbons directly bonded to the carbonyl group (C-4 and C-6) are also deshielded compared to other sp³ hybridized carbons. The remaining alkyl carbons appear in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Decanone, 2-methyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-1 (2 x CH₃) | ~22.5 | CH₃ |
| C-2 (CH) | ~28.0 | CH |
| C-3 (CH₂) | ~45.0 | CH₂ |
| C-4 (CH₂) | ~39.0 | CH₂ |
| C-5 (C=O) | ~211.0 | C |
| C-6 (CH₂) | ~42.0 | CH₂ |
| C-7 (CH₂) | ~26.0 | CH₂ |
| C-8 (CH₂) | ~31.5 | CH₂ |
| C-9 (CH₂) | ~22.5 | CH₂ |
Note: Data is based on spectral prediction and comparison with similar structures. spectrabase.com Experimental values can differ.
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complete and unambiguous structural assignment of 5-Decanone, 2-methyl-. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca A COSY spectrum would show cross-peaks connecting H-1 with H-2, H-2 with H-3, H-3 with H-4, H-6 with H-7, H-7 with H-8, H-8 with H-9, and H-9 with H-10. This confirms the connectivity of the two separate alkyl chains attached to the carbonyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.org For example, it would show a cross-peak between the proton signal at ~0.9 ppm and the carbon signal at ~22.5 ppm, confirming the assignment of the C-1 methyl groups. Every protonated carbon would have a corresponding cross-peak, mapping out all direct C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (long-range C-H coupling). libretexts.org HMBC is key to piecing the entire molecular puzzle together. For 5-Decanone, 2-methyl-, critical correlations would include:
Cross-peaks from the protons on C-4 and C-6 to the carbonyl carbon at C-5.
A cross-peak from the methyl protons at C-1 to the methine carbon at C-2 and the methylene carbon at C-3.
A cross-peak from the protons at C-3 to the carbonyl carbon at C-5. These correlations unambiguously link the isobutyl group and the pentyl group to the central carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. msu.edu The molecular ion (M⁺˙) peak for 5-Decanone, 2-methyl- (C₁₁H₂₂O) would appear at an m/z of 170.
The fragmentation pattern is highly informative for ketones. The primary fragmentation pathways are α-cleavage and the McLafferty rearrangement. libretexts.org
α-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For 5-Decanone, 2-methyl-, two α-cleavage events are possible:
Cleavage between C-4 and C-5, leading to the loss of a butyl radical (•C₄H₉) and the formation of an acylium ion at m/z 99, or the loss of an acyl radical and formation of a butyl cation at m/z 57.
Cleavage between C-5 and C-6, resulting in the loss of an isopentyl radical (•C₅H₁₁) and the formation of an acylium ion at m/z 85, or the loss of an acyl radical and formation of an isopentyl cation at m/z 71. The relative abundance of these fragments depends on the stability of the resulting ions and radicals. spectroscopyonline.com
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule. libretexts.org
Transfer of a γ-hydrogen from C-7 can lead to the loss of propene (C₃H₆, 42 Da), producing a fragment ion at m/z 128.
Transfer of a γ-hydrogen from the C-2 methine can lead to the loss of isobutylene (B52900) (C₄H₈, 56 Da), producing a fragment ion at m/z 114.
Table 3: Prominent Expected Fragments in the EI Mass Spectrum of 5-Decanone, 2-methyl-
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 170 | [C₁₁H₂₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 114 | [C₆H₁₀O]⁺˙ | McLafferty Rearrangement (Loss of C₄H₈) |
| 99 | [C₆H₁₁O]⁺ | α-Cleavage (Loss of •C₅H₁₁) |
| 85 | [C₅H₉O]⁺ | α-Cleavage (Loss of •C₄H₉) |
| 71 | [C₅H₁₁]⁺ | α-Cleavage |
Chemical Ionization (CI) is a "softer" ionization technique compared to EI. It results in significantly less fragmentation, making it particularly useful for confirming the molecular weight of a compound. In a typical CI experiment (e.g., using methane (B114726) as the reagent gas), the analyte molecule is protonated rather than losing an electron. This results in a prominent quasi-molecular ion peak at [M+H]⁺. For 5-Decanone, 2-methyl-, this would appear at an m/z of 171 (170 + 1). The strong presence of this peak provides clear and unambiguous confirmation of the compound's molecular mass.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 5-Decanone, 2-methyl-, which has the molecular formula C₁₁H₂₂O, the theoretical monoisotopic mass can be calculated with high precision. spectrabase.com This calculated exact mass serves as a benchmark for experimental determination via HRMS.
The power of HRMS lies in its ability to distinguish between compounds that may have the same nominal mass but different elemental formulas. By providing a mass measurement with accuracy in the parts-per-million (ppm) range, HRMS can unequivocally confirm the elemental composition of 5-Decanone, 2-methyl-. nih.gov This is particularly crucial in the analysis of complex mixtures where isobaric interferences (compounds with the same nominal mass) are common. Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers are commonly used to achieve the high resolution required for such exact mass measurements. nih.govnih.gov
Table 1: Theoretical Mass Data for 5-Decanone, 2-methyl-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂O |
| Nominal Mass | 170 Da |
| Monoisotopic Mass (Calculated) | 170.167065 Da |
| Average Molecular Weight | 170.29 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl Stretching)
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The analysis of 5-Decanone, 2-methyl- by IR spectroscopy reveals characteristic absorption bands that confirm its identity as an aliphatic ketone. The most prominent and diagnostic feature in its IR spectrum is the strong absorption band resulting from the stretching vibration of the carbonyl (C=O) group. semanticscholar.org
For saturated aliphatic ketones, this C=O stretching vibration typically appears in a well-defined region of the spectrum, generally between 1705 cm⁻¹ and 1725 cm⁻¹. scielo.br Specifically, the expected absorption for a simple, non-conjugated ketone like 5-Decanone, 2-methyl- is approximately 1715 cm⁻¹. chemeo.comnih.gov This absorption is typically the most intense peak in the spectrum due to the large change in dipole moment associated with the C=O bond stretching. nih.gov The precise position of this band can be influenced by the molecular environment, but for a simple alkyl ketone, it remains a highly reliable indicator of the carbonyl functional group. nih.gov
Table 2: Characteristic IR Absorption for Aliphatic Ketones
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1705 - 1725 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
Gas Chromatography (GC) Applications
Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds like 5-Decanone, 2-methyl-. nih.gov Its high resolution and sensitivity make it ideal for analyzing this compound in complex mixtures. nih.gov
When GC is coupled with a mass spectrometer (MS), it creates a powerful analytical system (GC-MS) capable of both separating components of a mixture and providing structural information for their identification. nih.gov In the analysis of complex matrices such as food, beverages, and environmental samples, GC-MS is indispensable for the identification and quantification of volatile organic compounds (VOCs), including ketones. mdpi.commdpi.com
For 5-Decanone, 2-methyl-, analysis by GC-MS would involve its separation from other volatile components on a GC column based on its boiling point and polarity. Upon elution from the column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. The resulting fragmentation pattern is a unique "fingerprint" that allows for its unambiguous identification, often by comparison to spectral libraries like the NIST database. researchgate.net Quantification can be achieved by integrating the peak area of a characteristic ion and comparing it to that of an internal standard. nih.gov Although a widespread compound, its presence can be indicative of certain flavor profiles or contamination sources.
Table 3: Representative Ketones Identified in Food Matrices by GC-MS
| Compound | Matrix | Potential Flavor Contribution |
|---|---|---|
| 2,3-Butanedione | Fermented Foods, Butter | Buttery, Creamy |
| 2-Heptanone | Blue Cheese | Fruity, Spicy |
| 2-Nonanone | Dairy Products | Floral, Fatty |
| Acetoin | Wine, Vinegar | Buttery, Creamy |
This table provides examples of ketones found in food; 5-Decanone, 2-methyl- would be identified using similar methodologies.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile analytes from a sample's headspace before their introduction into a GC-MS system. nih.govpesystems.cz This method is particularly well-suited for profiling the volatile composition of complex solid or liquid samples, such as plant materials, fruits, and processed foods. mdpi.comfrontiersin.org
The analysis of 5-Decanone, 2-methyl- using HS-SPME-GC-MS involves placing an SPME fiber coated with a specific stationary phase into the headspace above the sample. scielo.br Volatile compounds, including the target ketone, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov After an equilibrium period, the fiber is transferred to the GC injector for thermal desorption and subsequent analysis. mdpi.com The choice of fiber coating, extraction time, and temperature are critical parameters that must be optimized to ensure efficient extraction. nih.govnih.gov This technique is highly effective for identifying trace levels of flavor and aroma compounds like 5-Decanone, 2-methyl- in various matrices. jst.go.jp
Table 4: Parameters for HS-SPME Analysis of Volatile Compounds
| Parameter | Description | Common Settings |
|---|---|---|
| SPME Fiber | The coating material that adsorbs analytes. | DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB |
| Extraction Temp. | Temperature at which the sample is equilibrated. | 40 - 80 °C |
| Extraction Time | Duration the fiber is exposed to the headspace. | 20 - 60 min |
| Desorption Temp. | Temperature of the GC inlet to release analytes. | 230 - 260 °C |
Optimized conditions vary depending on the specific analyte and matrix.
Liquid Chromatography (LC) Applications
While GC is the preferred method for volatile ketones, liquid chromatography (LC) can be adapted for their analysis, particularly when dealing with complex biological or aqueous samples where direct injection into a GC is problematic.
Direct analysis of small, volatile, and relatively nonpolar compounds like 5-Decanone, 2-methyl- by reversed-phase LC-MS is challenging due to poor retention on C18 columns and inefficient ionization by techniques like electrospray ionization (ESI). nih.govresearchgate.net To overcome these limitations, a chemical derivatization strategy is employed. researchgate.net This involves reacting the carbonyl group of the ketone with a derivatizing reagent to form a larger, less volatile, and more easily ionizable product. semanticscholar.org
Common derivatizing agents for ketones include hydrazine-based reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 2-hydrazinoquinoline (B107646) (HQ). nih.govlongdom.org These reagents react with the carbonyl group to form stable hydrazone derivatives. researchgate.net The resulting derivatives exhibit several advantages for LC-MS analysis:
Increased Hydrophobicity: Enhances retention on reversed-phase LC columns. nih.gov
Improved Ionization Efficiency: The incorporated moiety, often containing a readily ionizable group (e.g., a pyridine (B92270) or dinitrophenyl group), significantly enhances the signal in the mass spectrometer, typically in positive-ion mode ESI. semanticscholar.orgnih.gov
Enhanced Specificity: The derivatization provides a characteristic mass shift and fragmentation pattern, which aids in selective detection and quantification. ddtjournal.com
This derivatization approach allows for the sensitive and accurate quantification of 5-Decanone, 2-methyl- and other ketones in complex biological fluids like plasma or urine, where direct GC-MS or HS-SPME-GC-MS might be hindered by matrix effects. nih.govumn.edu
Table 5: Common Derivatization Reagents for Ketones in LC-MS Analysis
| Reagent | Abbreviation | Reactive Group | Resulting Derivative |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazine (B178648) | DNPH-hydrazone |
| 2-Hydrazinoquinoline | HQ | Hydrazine | HQ-hydrazone |
| 2-Hydrazino-1-methylpyridine | HMP | Hydrazine | HMP-hydrazone |
| Girard's Reagent T | GT | Hydrazide | Girard-hydrazone |
Advanced Analytical Strategies for Trace Analysis and Non-Target Screening
The detection and quantification of 5-Decanone, 2-methyl- at trace levels in complex matrices, as well as its identification in non-target screening, necessitate the use of sophisticated analytical strategies. These methodologies are crucial for understanding its presence and significance in various applications, from flavor and fragrance analysis to environmental monitoring. The primary challenges in its analysis include its semi-volatile nature and potential for co-elution with other structurally similar compounds.
Advanced analytical workflows for 5-Decanone, 2-methyl- predominantly rely on hyphenated chromatographic and mass spectrometric techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for its analysis, offering high separation efficiency and sensitive detection. For trace analysis, solid-phase microextraction (HS-SPME) is a widely adopted sample preparation technique that effectively preconcentrates volatile and semi-volatile compounds from the sample matrix, thereby enhancing detection sensitivity.
In a study on the volatile components of Pleurotus citrinopileatus mushrooms, 5-Decanone, 2-methyl- was identified and quantified using a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS. nih.govfrontiersin.org The analysis was performed on an HP-5MS capillary column, with a temperature gradient program optimized for the separation of a wide range of volatile compounds. nih.govfrontiersin.org The mass spectrometry conditions involved electron ionization (EI) at -70eV with a full scan mode from 50 to 550 m/z. nih.govfrontiersin.org This approach allowed for the detection of 5-Decanone, 2-methyl- at concentrations of 6.45 ± 0.30 µg/kg and 4.57 ± 0.28 µg/kg under different experimental conditions. nih.govfrontiersin.org
For enhanced sensitivity and selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. This technique minimizes matrix interference by utilizing multiple reaction monitoring (MRM), which involves the selection of a specific precursor ion of 5-Decanone, 2-methyl- and monitoring its characteristic product ions. This approach significantly improves the signal-to-noise ratio, allowing for lower limits of detection (LOD) and quantification (LOQ). While specific LOD and LOQ values for 5-Decanone, 2-methyl- are not extensively reported, methods developed for similar ketones in food and environmental samples have achieved sub-parts-per-billion (ppb) detection limits. researchgate.netnih.gov
Non-target screening (NTS) aims to identify a broad range of chemicals in a sample without pre-selecting target analytes. The identification of 5-Decanone, 2-methyl- in an NTS workflow typically involves several key steps. Initially, a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used to acquire accurate mass data for all detectable compounds in the sample. The high mass accuracy of these instruments allows for the determination of the elemental composition of the detected ions.
The workflow for identifying 5-Decanone, 2-methyl- in an NTS study would proceed as follows:
Data Acquisition: A sample is analyzed using GC-HRMS, generating a total ion chromatogram containing numerous peaks.
Peak Deconvolution: Sophisticated software is used to deconvolute the complex chromatogram and extract the mass spectrum for each individual peak.
Formula Generation: For a peak suspected to be 5-Decanone, 2-methyl-, the accurate mass of the molecular ion is used to generate a list of possible elemental formulas.
Database Searching: The generated formula, along with the experimental mass spectrum, is searched against spectral libraries (e.g., NIST, Wiley) and chemical databases. A match in both the mass spectrum and the chromatographic retention index provides a high level of confidence in the identification. spectrabase.com
Confirmation: Final confirmation is ideally achieved by comparing the retention time and mass spectrum with that of a certified reference standard of 5-Decanone, 2-methyl-.
The table below summarizes key analytical parameters relevant to the analysis of 5-Decanone, 2-methyl-.
| Parameter | Technique | Value/Information | Source |
| Retention Time | GC-MS (HP-5MS column) | 12.729 min | nih.govfrontiersin.org |
| Mass Spectrum (EI) | GC-MS | Available in spectral databases | spectrabase.com |
| Quantification Range | HS-SPME-GC-MS | 4.57 - 6.45 µg/kg (in mushrooms) | nih.govfrontiersin.org |
| Sample Preparation | HS-SPME | Effective for preconcentration | nih.govfrontiersin.org |
| Identification Confidence (NTS) | GC-HRMS | High, with accurate mass and spectral matching | N/A |
Advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS can provide even greater resolving power for separating 5-Decanone, 2-methyl- from isomeric and isobaric interferences in highly complex samples. The enhanced separation and sensitivity of GC×GC-TOFMS make it a powerful tool for both trace analysis and non-target screening.
Theoretical and Computational Chemistry of 5 Decanone, 2 Methyl
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. Computational chemistry provides tools to explore the potential energy surface of a molecule and identify its stable conformers.
Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are used to determine the optimized geometry and electronic structure of molecules with high accuracy. nsf.govnih.gov These methods solve the Schrödinger equation (or a simplified form) to find the electron distribution and the corresponding energy of the system.
For a molecule like 5-decanone, 2-methyl-, a geometry optimization would start with an initial guess of the atomic coordinates. The QM calculation then iteratively adjusts these coordinates to find a minimum on the potential energy surface, which corresponds to a stable conformer. The result of such a calculation would be a set of optimized bond lengths, bond angles, and dihedral angles.
For instance, a study on the related isomer, 2-decanone (B165314), utilized the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimization. mdpi.com This level of theory is a common choice for balancing computational cost and accuracy for organic molecules. nsf.gov For 5-decanone, 2-methyl-, a similar approach would yield detailed structural parameters.
Table 1: Representative Theoretical Bond Parameters for a Ketone (Generic)
| Bond | Typical Bond Length (Å) |
|---|---|
| C=O | 1.22 |
| C-C (alpha to C=O) | 1.51 |
| C-C (alkyl chain) | 1.53 |
This table provides generic, representative values for a ketone; specific calculated values for 5-decanone, 2-methyl- would require a dedicated computational study.
Furthermore, QM calculations provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is an important indicator of the molecule's reactivity and electronic transitions.
While QM methods are highly accurate, they are computationally expensive for large molecules with many rotatable bonds, like 5-decanone, 2-methyl-. Molecular mechanics (MM) offers a faster alternative for exploring the vast conformational space. wikipedia.orgrsc.org MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org
A conformational search for 5-decanone, 2-methyl- using MM would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. auburn.edu This allows for the identification of multiple low-energy conformers and the construction of a potential energy profile for bond rotations.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. wikipedia.orgmpg.de An MD simulation of 5-decanone, 2-methyl- would reveal how the molecule samples different conformations at a given temperature and could identify the most populated conformational states.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a compound.
The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of computational chemistry. github.ioarxiv.orgescholarship.orgdiva-portal.org
NMR Spectra Prediction: Computational methods can calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts (δ). github.iofrontiersin.orgfaccts.de These calculations are typically performed using DFT or other QM methods. For a molecule with multiple conformers, the predicted NMR spectrum is often a Boltzmann-weighted average of the spectra of the individual low-energy conformers. While experimental ¹H and ¹³C NMR data are available for the related isomer 2-decanone, specific computational predictions for 5-decanone, 2-methyl- are not readily found in the literature. nih.gov
IR Spectra Prediction: IR spectra are predicted by calculating the vibrational frequencies of the molecule. arxiv.orgnih.govresearchgate.net This is done by first optimizing the geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The vibrational frequencies correspond to the normal modes of vibration. The intensities of the IR bands are calculated from the changes in the dipole moment during these vibrations. The carbonyl (C=O) stretch is a particularly strong and characteristic band in the IR spectrum of ketones. For the related isomer 2-methyl-4-decanone, the gas-phase IR spectrum has been documented by NIST. nist.gov
Table 2: Predicted Spectroscopic Data (Illustrative for a Generic Ketone)
| Spectroscopy | Feature | Predicted Range |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | 205-215 ppm |
| ¹H NMR | Protons α to Carbonyl | 2.2-2.6 ppm |
This table provides illustrative ranges for a generic aliphatic ketone. Actual predicted values for 5-decanone, 2-methyl- would depend on the specific computational method and the molecule's conformation.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. wikipedia.org
A transition state (TS) is a high-energy structure that connects reactants and products on the potential energy surface. wikipedia.orgtaylorandfrancis.com Locating the TS is a critical step in understanding a reaction mechanism. Computational methods can search for these saddle points on the potential energy surface.
Once a transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. researchgate.net This barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction.
For a ketone like 5-decanone, 2-methyl-, a key reaction that could be studied computationally is the enolate formation, which involves the abstraction of a proton from one of the α-carbons. psu.eduresearchgate.net Computational studies on the gas-phase acidities of 2-ketones have been performed, providing insights into the relative stabilities of the corresponding enolates. researchgate.net Another example could be its oxidation, where studies on the autooxidation of related ketones like 2-decanone have been conducted. pnas.org A computational study of such a reaction for 5-decanone, 2-methyl- would involve identifying the transition state for the proton abstraction or oxidation step and calculating the associated energy barrier.
Computational Elucidation of Regioselectivity and Stereoselectivity in Synthesis
While specific computational studies detailing the regioselectivity and stereoselectivity in the synthesis of 5-Decanone, 2-methyl- are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry provide a robust framework for predicting and understanding these outcomes. Computational chemistry has emerged as a vital tool in organic synthesis, offering detailed insights into molecular structures, properties, and reaction mechanisms. rsc.org These techniques serve as predictive tools to identify suitable reagents and catalysts by calculating reaction profiles, thereby accelerating the design process for new synthetic routes. rsc.org
The synthesis of an unsymmetrical ketone like 5-Decanone, 2-methyl- can involve several pathways where regioselectivity is a critical factor. For instance, in a Grignard-type reaction or the coupling of an organometallic reagent with an acyl halide, computational models can predict the preferred site of reaction. Similarly, for reactions involving enolates, which are bidentate nucleophiles, theoretical calculations can determine whether alkylation will occur at the carbon or oxygen atom, thus controlling the product outcome. u-tokyo.ac.jp
Computational approaches, particularly those employing multiscale methods, are instrumental in elucidating the factors that govern stereoselectivity. rsc.org When a reaction can produce multiple stereoisomers, such as diastereomers or enantiomers, computational analysis can determine the most likely product by evaluating the transition state energies of the different pathways. u-tokyo.ac.jp For example, in biocatalytic reactions like the Baeyer-Villiger oxidation, Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations have been used to understand how mutations in an enzyme's active site can reverse the regioselectivity of a reaction. researchgate.net These studies show that conformational control within the enzyme's binding pocket can override the inherent electronic preferences of the substrate, demonstrating the predictive power of computational modeling. researchgate.net This type of analysis would be directly applicable to predicting the outcome of enzymatic or chiral catalyst-mediated syntheses of (R)- or (S)-2-methyl-5-decanone.
The general workflow for such a computational investigation involves:
Modeling Reactants and Transition States: Building accurate three-dimensional models of the reactants, intermediates, and potential transition states.
Energy Calculations: Employing methods like Density Functional Theory (DFT) to calculate the potential energy surface for the reaction pathways.
Solvent Modeling: Incorporating the effects of the solvent, as these can significantly influence the stability of charged intermediates and transition states.
Analysis: Comparing the activation energies for the competing pathways. The path with the lower energy barrier is predicted to be the major reaction channel, thus determining the regiochemical and stereochemical outcome.
These computational tools allow chemists to rationalize experimentally observed selectivities and to design more efficient and selective syntheses for complex molecules like 5-Decanone, 2-methyl-. rsc.orgu-tokyo.ac.jp
Intermolecular Interactions and Solvent Effects
The physical and chemical behavior of 5-Decanone, 2-methyl- in solution is governed by its intermolecular interactions with solvent molecules. The molecule possesses a polar carbonyl group (C=O) and a nonpolar hydrocarbon tail. This structure allows for dipole-dipole interactions centered at the ketone functional group and weaker van der Waals forces along the alkyl chain.
Computational chemistry provides powerful tools to study these interactions and their consequences. Solvent effects are often modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations. Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost.
Studies on similar chemical systems demonstrate the profound impact of solvents on reaction outcomes. For example, computational analysis of Diels-Alder reactions has shown that solvent polarity can significantly influence stereoselectivity. srce.hr In the reaction of cyclopentadiene (B3395910) with methyl acrylate, the preference for the endo product is more pronounced in polar solvents like water. srce.hr This is because the polar solvent preferentially stabilizes the more polar transition state of the endo pathway compared to the exo pathway. srce.hr A similar approach could be used to predict how different solvents might influence the stereochemical outcome of reactions involving 5-Decanone, 2-methyl-.
The association and interfacial activity of ketones are also heavily influenced by the solvent environment. Research on a related compound, 1-(2′-hydroxy-5′-methyl-phenyl)-l-decanone oxime, in mixed solvent systems of toluene (B28343) and octane, revealed complex behaviors. tandfonline.com The presence of toluene was found to decrease the self-association (dimerization or aggregation) of the oxime and lead to the formation of specific solvates. tandfonline.com In these mixed systems, an equilibrium exists between monomeric species, associated species typical of nonpolar alkane media, and solvates characteristic of aromatic media. tandfonline.com This highlights that solvent effects are not merely a function of bulk polarity but also involve specific molecular interactions like solvation.
Theoretical calculations can provide quantitative data on various physicochemical properties of 5-Decanone, 2-methyl- that are influenced by its intermolecular forces.
Table 1: Computed Physicochemical Properties of 5-Decanone, 2-methyl-
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 170.29 | g/mol |
| Normal Boiling Point (Tboil) | 480.15 | K |
| Critical Temperature (Tc) | 650.00 | K |
| Critical Pressure (Pc) | 2400.00 | kPa |
| Critical Volume (Vc) | 0.655 | m³/kmol |
| Enthalpy of Vaporization (ΔvapH°) | 51.50 | kJ/mol |
| Enthalpy of Fusion (ΔfusH°) | 27.90 | kJ/mol |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.844 | - |
| Water Solubility (log10WS) | -4.01 | mol/l |
Data sourced from Cheméo chemeo.com
Applications of 5 Decanone, 2 Methyl in Chemical Synthesis and Materials Science Research
Research in Industrial Chemical Process Optimization
Industrial processes for the synthesis of ketones, including 5-decanone, 2-methyl-, are continuously evaluated to identify opportunities for improvement. Key areas of research include the development of more efficient catalytic systems, optimization of reaction conditions, and the implementation of process intensification strategies.
Research into enhancing the process efficiency and yield of ketone production often involves the exploration of novel catalytic methods and reaction engineering principles. While specific studies on 5-decanone, 2-methyl- are not extensively documented in publicly available literature, general strategies for improving the synthesis of aliphatic ketones are highly relevant.
Catalytic advancements play a pivotal role in improving reaction efficiency. For instance, the development of heterogeneous catalysts is a significant area of focus due to their ease of separation from the reaction mixture, which simplifies downstream processing and reduces waste. For the synthesis of long-chain ketones, solid base catalysts have been shown to be effective in ketonization reactions of bio-derived carboxylic acids, achieving high yields for compounds like methyl isobutyl ketone (84%) and diisobutyl ketone (66%). researchgate.net Such approaches could be adapted for the production of 5-decanone, 2-methyl-.
Process intensification is another key strategy to boost efficiency. This can involve the use of technologies like reactive distillation, where the reaction and separation occur in a single unit, leading to reduced energy consumption and higher conversion rates. For example, in the production of methyl ethyl ketone (MEK), intensified process schemes have demonstrated superior performance in terms of energy consumption and environmental impact compared to conventional processes. researchgate.net
Phase transfer catalysis (PTC) offers a method to improve the synthesis of ketones from β-keto esters in an aqueous medium. This technique can facilitate the reaction between reactants in immiscible phases, leading to increased yields (over 75%) and simplified work-up procedures. tandfonline.com The application of PTC could potentially streamline the production of 5-decanone, 2-methyl- by allowing for reactions in more environmentally friendly solvent systems.
Below is a table summarizing various strategies for improving process efficiency and yield in ketone synthesis, which are applicable to 5-decanone, 2-methyl-.
| Strategy | Description | Potential Impact on 5-Decanone, 2-methyl- Synthesis |
| Heterogeneous Catalysis | Use of solid catalysts for easier separation and recycling. | Reduced waste and lower processing costs. |
| Process Intensification | Combining reaction and separation steps (e.g., reactive distillation). | Lower energy consumption and improved conversion rates. |
| Solvent Optimization | Selecting solvents that enhance reaction kinetics and selectivity. | Increased reaction speed and higher product purity. |
| Phase Transfer Catalysis | Facilitating reactions between immiscible reactants. | Enables use of greener solvents and simplifies purification. |
The principles of green chemistry are increasingly being integrated into the chemical industry to minimize environmental impact. livescience.io This involves the use of renewable feedstocks, the development of environmentally benign catalysts, and the design of processes that reduce waste and energy consumption. matec-conferences.org
For the fragrance and flavor industry, where many ketones find application, there is a strong drive towards greener and more sustainable production methods. personalcaremagazine.com This includes the use of natural and renewable raw materials, extraction with green solvents like water and supercritical CO2, and the application of biocatalysis. personalcaremagazine.com
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. vito.be Enzymatic processes typically operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. vito.be Research into biocatalytic routes for the production of aliphatic ketones from renewable resources is an active area. For example, a hybrid "Bio-Catalytic conversion" approach has been developed to manufacture aliphatic ketones from bio-derived carboxylic acids. researchgate.netnih.gov This strategy could be explored for the sustainable synthesis of 5-decanone, 2-methyl-.
The development of green catalysts is another cornerstone of sustainable chemistry. This includes the design of catalysts that are non-toxic, derived from renewable resources, and can be easily recycled. Polyoxometalate (POM) catalysts, for instance, have been investigated for the green production of ketones and aldehydes through aerobic oxidation of alkenes, offering a pathway that utilizes environmentally benign oxidants like molecular oxygen. innoget.comyedarnd.com
The table below outlines key sustainable chemistry approaches and their potential application in the production and utilization of 5-decanone, 2-methyl-.
| Sustainable Approach | Description | Potential Application for 5-Decanone, 2-methyl- |
| Biocatalysis | Use of enzymes or microorganisms as catalysts. | Synthesis from renewable feedstocks under mild conditions. |
| Green Solvents | Utilizing environmentally friendly solvents like water or supercritical CO2. | Reduced environmental impact of the synthesis process. |
| Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Decreased reliance on fossil fuels and a more sustainable product lifecycle. |
| Green Catalysts | Developing non-toxic and recyclable catalysts. | Minimized waste and improved process safety. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
